3,6-Bis(4-methoxyphenyl)-1,2,4,5-tetrazine

Beschreibung

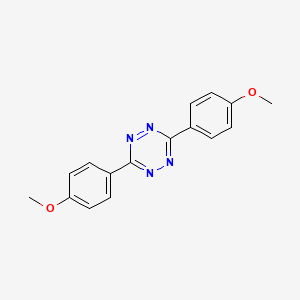

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,6-bis(4-methoxyphenyl)-1,2,4,5-tetrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c1-21-13-7-3-11(4-8-13)15-17-19-16(20-18-15)12-5-9-14(22-2)10-6-12/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHSDQCKTVPWTLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(N=N2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30296757 | |

| Record name | 3,6-bis(4-methoxyphenyl)-1,2,4,5-tetrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.31 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14141-66-3 | |

| Record name | NSC111299 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111299 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-bis(4-methoxyphenyl)-1,2,4,5-tetrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Insights and Kinetic Investigations of 3,6 Bis 4 Methoxyphenyl 1,2,4,5 Tetrazine in Inverse Electron Demand Diels Alder Iedda Cycloadditions

Fundamental Principles of IEDDA Reactions Involving 1,2,4,5-Tetrazines

The IEDDA reaction is a powerful variant of the classical Diels-Alder reaction, distinguished by its reversed electronic requirements. researchgate.net It involves an electron-deficient diene reacting with an electron-rich dienophile. researchgate.net 1,2,4,5-tetrazines are archetypal electron-deficient dienes for these transformations, reacting with a wide array of dienophiles such as strained alkenes and alkynes. broadpharm.comnih.gov These reactions are known for being catalyst-free and can proceed rapidly in both organic and aqueous media. broadpharm.comresearchgate.net

The reactivity of tetrazines in IEDDA reactions is governed by Frontier Molecular Orbital (FMO) theory. researchgate.net In contrast to a normal Diels-Alder reaction, the IEDDA reaction's rate is determined by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. researchgate.net A smaller energy gap leads to a faster reaction.

Consequently, the reactivity of the tetrazine is enhanced by attaching electron-withdrawing groups to the tetrazine ring. These groups lower the energy of the tetrazine's LUMO, decreasing the HOMO-LUMO gap with an electron-rich dienophile and accelerating the cycloaddition. researchgate.netnih.gov Conversely, electron-donating groups on the tetrazine raise its LUMO energy, widening the energy gap and thus decreasing the reaction rate. nih.govnih.gov This principle allows for the "tuning" of tetrazine reactivity by synthetically modifying the substituents at the 3- and 6-positions. nih.govharvard.edu

Kinetic Profiling of 3,6-Bis(4-methoxyphenyl)-1,2,4,5-tetrazine Reactivity

The kinetic profile of this compound is a direct reflection of the electronic properties of its substituents. The methoxy (B1213986) group (-OCH₃) at the para position of the phenyl rings acts as a moderately electron-donating group through resonance, influencing the compound's reactivity in IEDDA reactions.

The electron-donating nature of the methoxyphenyl groups in this compound raises the energy of the tetrazine's LUMO, which is expected to slow down the IEDDA reaction compared to tetrazines bearing non-donating or electron-withdrawing substituents.

Kinetic studies comparing a series of 3,6-disubstituted tetrazines in their reaction with the strained alkyne bicyclo[6.1.0]nonyne (BCN) in methanol (B129727) confirm this trend. As shown in the table below, this compound (k = 1.4 M⁻¹s⁻¹) reacts more slowly than its 3,6-diphenyl analogue (k = 3.6 M⁻¹s⁻¹) and significantly slower than the 3,6-di(pyridin-2-yl) derivative (k = 118 M⁻¹s⁻¹), which contains strongly electron-withdrawing pyridyl groups. nih.gov This demonstrates a clear correlation between the electron-donating character of the substituent and a reduced IEDDA reaction rate. nih.gov

Table 1: Second-Order Rate Constants for the Reaction of Various Tetrazines with Bicyclo[6.1.0]nonyne (BCN) in Methanol Data sourced from a comparative kinetic study. nih.gov

| Tetrazine Derivative | Substituent Electronic Nature | Rate Constant (k₂) in MeOH (M⁻¹s⁻¹) |

|---|---|---|

| 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine | Strongly Electron-Withdrawing | 118 |

| 3,6-Diphenyl-1,2,4,5-tetrazine (B188303) | Neutral/Weakly Withdrawing | 3.6 |

| This compound | Electron-Donating | 1.4 |

Norbornenes are another class of strained alkenes used as dienophiles, but they are generally much less reactive than TCOs. nih.gov The reaction of tetrazines with norbornenes can be orders of magnitude slower. nih.gov Strained alkynes, such as BCN, also serve as effective dienophiles, with kinetics that are generally intermediate between norbornenes and TCOs, as demonstrated by the rate of 1.4 M⁻¹s⁻¹ for this compound. nih.gov The vast differences in reactivity with various dienophiles allow for the selection of a specific tetrazine-dienophile pair to achieve a desired reaction rate, which can span over 14,000-fold. nih.gov

Solvent choice can significantly impact the kinetics of IEDDA reactions involving this compound. Studies have shown that these reactions are often accelerated in polar, protic solvents. This effect is attributed to the stabilization of the polar transition state by the solvent and potential hydrogen bonding interactions with the tetrazine nitrogen atoms, which can lower the LUMO energy.

A direct comparison of the reaction of this compound with BCN demonstrates this solvent dependency. The reaction is nearly nine times faster in methanol, a polar protic solvent, than in acetonitrile (B52724), a polar aprotic solvent. nih.gov This highlights the crucial role of the solvent environment in modulating the efficiency of the cycloaddition. nih.gov

Table 2: Solvent Effect on the Reaction Rate of this compound with BCN Data sourced from a comparative kinetic study. nih.gov

| Solvent | Rate Constant (k₂) (M⁻¹s⁻¹) |

|---|---|

| Methanol (MeOH) | 1.4 |

| Acetonitrile | 0.16 |

Bioorthogonal Characteristics of Tetrazine-Mediated IEDDA Ligation

The IEDDA reaction between a tetrazine and a strained alkene or alkyne, often termed tetrazine ligation, has emerged as a powerful tool for bioconjugation. nih.goveur.nl This is due to its exceptional speed, selectivity, and ability to proceed in complex biological environments without interfering with native biochemical processes. eur.nlenamine.net The reaction's utility is further enhanced by the fact that it is a catalyst-free process, which is a significant advantage in biological applications. nih.gov

A key requirement for any bioorthogonal reaction is its ability to proceed with high selectivity, meaning it must react only with its intended partner and not with the vast array of other functional groups present in a biological system. eur.nl The IEDDA reaction involving tetrazines, including this compound, exhibits remarkable orthogonality. Tetrazines and their dienophile partners, such as strained trans-cyclooctenes (TCO), are exceptionally unreactive towards naturally occurring functionalities like amines and thiols. nih.goveur.nl This high degree of specificity ensures that the ligation occurs exclusively between the engineered reaction partners, preventing off-target labeling and preserving the integrity of biological molecules.

The reaction's selectivity is governed by the principles of frontier molecular orbital (FMO) theory. nih.gov The IEDDA reaction involves the interaction between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-poor tetrazine. nih.gov The presence of four electron-withdrawing nitrogen atoms in the tetrazine ring significantly lowers its LUMO energy, making it highly reactive towards dienophiles with high-energy HOMOs, such as strained alkenes. researchgate.net The methoxy groups on the phenyl rings of this compound are electron-donating, which is expected to increase the LUMO energy and thus slow the reaction rate compared to tetrazines with electron-withdrawing substituents. nih.gov However, the reaction remains highly selective.

The reaction between a tetrazine and a dienophile can often be monitored spectroscopically by observing the disappearance of the characteristic absorption band of the tetrazine. eur.nl This allows for kinetic studies to be performed, providing valuable data on reaction rates. The rate of the IEDDA reaction can be tuned by modifying the substituents on the tetrazine ring, with variations of over 200-fold being achievable with the same dienophile. nih.govrsc.org

Table 1: Reaction Rate Constants of Selected Tetrazines with Bicyclononyne (BCN) in Methanol (MeOH)

| Tetrazine Derivative | Rate Constant (M⁻¹s⁻¹) in MeOH |

|---|---|

| This compound | 1.4 nih.gov |

| 3,6-Bis(4-hydroxyphenyl)-1,2,4,5-tetrazine | 0.58 nih.gov |

| 3,6-Diphenyl-1,2,4,5-tetrazine | 3.6 nih.gov |

This table presents a comparison of the second-order rate constants for the reaction of various 3,6-disubstituted-1,2,4,5-tetrazines with bicyclononyne (BCN) in methanol. The data highlights how different substituents on the phenyl rings influence the reaction kinetics.

A significant advantage of the IEDDA reaction is that it proceeds efficiently without the need for a catalyst. enamine.netnih.gov This is in contrast to other "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which requires a cytotoxic copper catalyst. The absence of a catalyst simplifies experimental procedures and, more importantly, avoids the potential toxicity associated with metal catalysts in living systems.

The reaction is an irreversible process that results in the formation of a stable dihydropyridazine (B8628806) product and the release of nitrogen gas as the only byproduct. nih.govgoogle.com This irreversible nature ensures the formation of a stable conjugate, which is crucial for applications such as in vivo imaging and drug delivery. The reaction can be carried out in aqueous environments, including biological media, and at physiological temperatures. nih.goveur.nl

The ability to perform these reactions at very low concentrations is another key benefit, made possible by the high chemoselectivity of the tetrazine ligation. eur.nl This is particularly important when working with sensitive biological samples where high concentrations of labeling reagents could be disruptive.

Computational and Theoretical Investigations of 3,6 Bis 4 Methoxyphenyl 1,2,4,5 Tetrazine

Quantum Chemical Studies (e.g., Density Functional Theory, DFT)

Quantum chemical studies, particularly those utilizing Density Functional Theory (DFT), have been instrumental in understanding the structure and reactivity of tetrazine derivatives. DFT methods offer a balance between computational cost and accuracy, making them well-suited for the study of medium-sized organic molecules like 3,6-bis(4-methoxyphenyl)-1,2,4,5-tetrazine.

Elucidation of Optimized Molecular Geometries and Electronic Structures

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps) and Their Correlation with Reactivity

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity. A smaller HOMO-LUMO gap generally indicates a more reactive species.

For 1,2,4,5-tetrazines, the HOMO-LUMO gap is a key factor in their utility in inverse-electron-demand Diels-Alder (IEDDA) reactions. In these reactions, the tetrazine acts as the electron-deficient diene, and its reactivity is enhanced by a low-lying LUMO. The substituents on the tetrazine ring play a crucial role in modulating the energies of the frontier orbitals. Electron-withdrawing groups tend to lower the LUMO energy, increasing the tetrazine's reactivity in IEDDA reactions. Conversely, electron-donating groups, such as the methoxy (B1213986) groups in this compound, raise the energy of the HOMO.

While specific calculated values for the HOMO and LUMO energies and the resulting energy gap for this compound are not explicitly available in the reviewed literature, the general principles of frontier molecular orbital theory provide a qualitative understanding of its reactivity. The electron-donating nature of the methoxy groups would be expected to increase the HOMO energy, which could influence its reactivity profile.

Prediction of Reaction Pathways and Transition States for IEDDA Cycloadditions

The IEDDA reaction is a cornerstone of the utility of 1,2,4,5-tetrazines. Computational studies are vital for predicting the reaction pathways and characterizing the transition states of these cycloadditions. DFT calculations can be used to model the reaction between a tetrazine and a dienophile, identifying the transition state structure and calculating the activation energy of the reaction.

The rate of the IEDDA reaction is inversely related to the activation energy. By calculating and comparing the activation energies for the reactions of a tetrazine with different dienophiles, it is possible to predict which reactions will be the most favorable. These computational predictions are invaluable for designing new bioorthogonal reactions with tailored reactivity.

Although general computational studies on the IEDDA reactions of various tetrazines have been reported, specific computational data on the reaction pathways and transition states for the cycloaddition of this compound with specific dienophiles are not readily found in the surveyed literature. Such studies would provide quantitative insights into its reactivity and selectivity in these important reactions.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for investigating the excited states of molecules. It is widely used to predict and interpret electronic absorption and emission spectra, providing insights into the photophysical properties of compounds like this compound.

Assignment of Electronic Transitions (e.g., n→π, π→π) in Absorption and Emission Spectra**

The UV-visible absorption spectrum of this compound exhibits characteristic absorption bands that can be assigned to specific electronic transitions using TD-DFT calculations. The spectrum is typically characterized by a weak absorption in the visible region and stronger absorptions in the UV region. researchgate.net

The weak, long-wavelength absorption is attributed to a symmetry-forbidden n→π* transition, where an electron is promoted from a non-bonding orbital (n), localized on the nitrogen atoms of the tetrazine ring, to an antibonding π* orbital. The more intense absorptions at shorter wavelengths are assigned to allowed π→π* transitions, involving the promotion of electrons between bonding and antibonding π orbitals that are delocalized over the aromatic system. researchgate.net

A study by Brouwer et al. provided a detailed TD-DFT analysis of the electronic transitions of this compound (referred to as DAT in the study) in different solvents. researchgate.net The calculated excitation energies and oscillator strengths are in good agreement with the experimental absorption spectra.

Table 1: Calculated and Experimental Excitation Energies and Oscillator Strengths for this compound (DAT)

| Solvent | Transition | Calculated Excitation Energy (eV) | Experimental Excitation Energy (eV) | Calculated Oscillator Strength (f) |

| Cyclohexane | S0 → S1 (n→π) | 2.23 | 2.19 | - |

| S0 → S5 (π→π) | 3.65 | 3.71 | 0.49 | |

| S0 → S6 (π→π) | 3.81 | - | 0.28 | |

| Acetonitrile (B52724) | S0 → S1 (n→π) | 2.26 | 2.23 | - |

| S0 → S5 (π→π) | 3.66 | 3.73 | 0.53 | |

| S0 → S6 (π→π) | 3.82 | - | 0.27 |

Data sourced from Brouwer et al. (2010). researchgate.net Note: The experimental spectrum shows a shoulder at lower energies on the main π→π absorption band, which is consistent with the calculated S0 → S6 transition.*

Understanding Photophysical Phenomena and Relaxation Pathways

TD-DFT calculations are also crucial for understanding the photophysical phenomena and deactivation pathways of the excited states of this compound. Upon absorption of light and promotion to an excited state, the molecule can relax back to the ground state through various radiative and non-radiative processes.

The photophysical behavior of this compound is characterized by very weak fluorescence from its lowest singlet excited state (S1), which has n→π* character. researchgate.net This is a common feature for many tetrazine derivatives. However, when the molecule is excited to a higher-energy π→π* state, fluorescence from this upper excited state can be observed. This is an unusual phenomenon, as internal conversion from higher excited states to the S1 state is typically very fast. researchgate.net

Femtosecond transient absorption measurements have shown that the internal conversion from the initially populated π→π* state to the S1 (n→π*) state is unusually slow, on the picosecond timescale. researchgate.net This slow internal conversion allows for the competitive radiative decay from the upper excited state, leading to the observed fluorescence. TD-DFT calculations help to rationalize these observations by providing insights into the nature and energies of the various excited states and the potential energy surfaces that govern the relaxation pathways.

Studies on Aromaticity and Electronic Delocalization within the Tetrazine Core and Substituted Moieties

The 1,2,4,5-tetrazine (B1199680) ring is an electron-deficient aromatic system. The introduction of substituents at the 3 and 6 positions significantly influences the electronic distribution and aromatic character of the entire molecule. In the case of this compound, the methoxy-substituted phenyl rings act as electron-donating groups, which can affect the electronic properties of the tetrazine core.

Theoretical studies on related 3,6-disubstituted-1,2,4,5-tetrazines provide a framework for understanding these effects. For instance, quantum chemical calculations on 3,6-diphenyl-1,2,4,5-tetrazine (B188303) have indicated that the tetrazine ring is a highly aromatic system, comparable to benzene. The planarity of the molecule is a key indicator of extensive electronic delocalization.

Natural Bond Orbital (NBO) analysis is a powerful tool to investigate charge delocalization and hyperconjugative interactions. In analogous systems like 3,6-diamino-1,2,4,5-tetrazine-1,4-dioxide, NBO analysis has been used to reveal the nature of intermolecular interactions and charge transfer between molecular units. scielo.org.zaajol.inforesearchgate.net For this compound, it is anticipated that NBO analysis would show significant delocalization from the lone pairs of the methoxy oxygen atoms and the phenyl rings into the tetrazine core.

Table 1: Representative Computational Data for Aromaticity and Electronic Properties of Substituted Tetrazines (Illustrative)

| Compound/System | Computational Method | Key Finding | Reference |

| 3,6-diamino-1,2,4,5-tetrazine-1,4-dioxide | DFT (B3LYP/6-311++G) | NBO analysis revealed charge redistribution primarily on adjacent atoms involved in hydrogen bonding. | scielo.org.zaajol.inforesearchgate.net |

| 3,6-dihydrazino-1,2,4,5-tetrazine | DFT (B3LYP/6-311++G) | NBO analysis was used to understand the origin of intermolecular interactions. | |

| 3,6-bis(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine | X-ray Diffraction | The structure displays intermolecular N—H···N hydrogen bonding. researchgate.net | researchgate.net |

This table is illustrative and presents data from related compounds to infer properties of this compound due to the absence of specific literature data.

Computational Modeling of Non-Covalent Interactions

Non-covalent interactions, such as π-π stacking and hydrogen bonding, are fundamental in determining the solid-state structure and material properties of organic compounds. Computational modeling is essential for elucidating the nature and strength of these interactions.

In the crystal structure of many 3,6-diaryl-1,2,4,5-tetrazines, π-π stacking interactions are a dominant feature. For example, the crystal structure of 3-phenyl-6-(2-pyridyl)-1,2,4,5-tetrazine shows that the molecule is completely planar, which facilitates strong π-stacking. nih.gov The observed stacking involves the tetrazine ring of one molecule interacting with the aromatic rings of an adjacent molecule. nih.gov

For this compound, similar π-stacking interactions are expected to play a crucial role in its crystal packing. The methoxy groups can also participate in weaker C-H···O hydrogen bonds, further stabilizing the three-dimensional structure.

Computational studies on dimers of related tetrazine derivatives have been performed to quantify the strength of these non-covalent interactions. Methods such as DFT with corrections for dispersion (DFT-D) are commonly used to accurately model these weak interactions. The binding energies of different dimer configurations (e.g., stacked, T-shaped) can be calculated to determine the most stable packing arrangements.

For instance, in a study of 3,6-diamino-1,2,4,5-tetrazine-1,4-dioxide dimers, the intermolecular interaction energy was calculated with basis set superposition error (BSSE) and zero-point energy (ZPE) corrections to provide accurate binding energies. scielo.org.zaajol.inforesearchgate.net The strongest corrected binding energy among the studied dimers was found to be -42.38 kJ mol⁻¹. scielo.org.zaajol.inforesearchgate.net

Table 2: Calculated Intermolecular Interaction Data for an Analogous Diaryl-Tetrazine System

| Interaction Type | System | Computational Method | Calculated Distance/Energy | Reference |

| π-π Stacking | 3-phenyl-6-(2-pyridyl)-1,2,4,5-tetrazine | X-ray Diffraction | Centroid-to-centroid distance: 3.6 Å | nih.gov |

| π-π Stacking | 3-phenyl-6-(2-pyridyl)-1,2,4,5-tetrazine | X-ray Diffraction | Perpendicular (centroid-to-plane) distance: ~3.3 Å | nih.gov |

| Hydrogen Bonding | 3,6-diamino-1,2,4,5-tetrazine-1,4-dioxide dimer | DFT (B3LYP/6-311++G**) | Corrected binding energy: -42.38 kJ mol⁻¹ | scielo.org.zaajol.inforesearchgate.net |

This table presents data from closely related compounds to illustrate the non-covalent interactions expected in this compound.

Future Research Directions and Unexplored Avenues in 3,6 Bis 4 Methoxyphenyl 1,2,4,5 Tetrazine Chemistry

Development of Novel and Green Synthetic Methodologies

The traditional synthesis of 1,2,4,5-tetrazines, often involving the condensation of nitriles with hydrazine (B178648) followed by oxidation, can suffer from limitations such as harsh conditions and limited substrate scope, especially for unsymmetrical or alkyl-substituted tetrazines. mdpi.comnih.govgoogle.com Future research is increasingly focused on developing more sustainable and efficient "green" synthetic methods.

Key Research Thrusts:

Catalyst-Driven Syntheses: The exploration of novel catalysts is a primary avenue for greener synthesis. Lewis acid catalysts, such as divalent nickel and zinc salts, have shown promise in promoting the reaction between alkyl nitriles and hydrazine, enabling the formation of diverse tetrazines under milder conditions and in higher yields than classical methods. nih.gov Further research into nanoparticle-based catalysts, like Fe₃O₄@SiO₂-APTES-TFA, offers advantages such as easy recovery via magnetism and reusability, contributing to more environmentally friendly processes. nih.gov

One-Pot Reactions: Multi-component, one-pot reactions are being developed to streamline the synthesis of tetrazine derivatives. nih.gov These methods reduce waste by minimizing intermediate purification steps. A notable example is the S-induced one-pot synthesis of unsymmetrically disubstituted tetrazines from aromatic nitriles and hydrazine hydrate, which avoids harsh oxidation steps. rsc.org

Solvent-Free and Alternative Energy-Input Methods: Moving away from toxic organic solvents is a key goal of green chemistry. Research into solvent-free reaction conditions, potentially using natural heterogeneous catalysts like Natrolite zeolite, is a promising direction. fao.org While some methods have utilized microwave conditions, these are often difficult to scale up, indicating a need for scalable, energy-efficient alternatives. google.com

Future methodologies will likely focus on combining these approaches to create highly efficient, scalable, and environmentally benign routes to a wider variety of functionalized tetrazines, including 3,6-bis(4-methoxyphenyl)-1,2,4,5-tetrazine and its analogues.

Discovery and Characterization of New Classes of Dienophile Partners for Enhanced IEDDA Efficiency and Selectivity

The inverse electron-demand Diels-Alder (IEDDA) reaction is central to the utility of this compound. The dienophile partner is critical in dictating the reaction's speed, efficiency, and applicability. While trans-cyclooctene (B1233481) (TCO) derivatives are the most common dienophiles due to their high strain and reactivity, research is actively exploring new partners to overcome existing limitations and expand the scope of tetrazine ligations. rsc.orgrsc.org

Emerging Dienophile Classes:

trans-Cyclooctenes (TCOs) with Enhanced Properties: Research continues to refine TCO structures for faster kinetics and improved stability. rsc.org Highly strained bicyclic trans-cyclooctenes have been developed that react with tetrazines at exceptionally fast rates. nih.gov Another area of development is the creation of TCOs that facilitate complete and rapid "click-to-release" applications, a challenge with some existing systems. acs.orgharvard.edu

Small, Stable Dienophiles: For applications like metabolic labeling, smaller dienophiles are desirable. Methylcyclopropenes have been developed as "mini-tags" that are stable and react readily with tetrazines. nih.gov

Specialized Dienophiles for Advanced Applications: Novel dienophiles are being designed for specific, advanced functions. Norbornadiene derivatives, for instance, have been used in templated turnover chemistry for detecting low-abundance microRNA. nih.gov Vinyl ethers are another class being explored for caging molecules, which can then be released via a tetrazine reaction. nih.gov The development of dienophiles like 7-azabenzonorbornadiene enables reaction turnover, amplifying fluorescent signals in nucleic acid detection. acs.org

The table below summarizes various classes of dienophiles and their targeted applications in IEDDA reactions.

| Dienophile Class | Key Features | Primary Application Area | References |

| Strained trans-Cyclooctenes (TCOs) | High reactivity due to ring strain | Pretargeted imaging, in vivo chemistry | rsc.orgnih.govwikipedia.org |

| Methylcyclopropenes | Small size, stable | Metabolic labeling ("mini-tags") | nih.gov |

| Norbornadienes | Can facilitate reaction turnover | Templated chemistry, miRNA detection | nih.govwikipedia.org |

| Vinyl Ethers | Caging/decaging capabilities | "Click-to-release" probes | nih.gov |

| 7-Azabenzonorbornadienes | Enables fluorogenic transfer reactions | Amplified detection of nucleic acids | acs.org |

Future work will focus on discovering dienophiles that not only exhibit high reactivity and stability but also possess unique functionalities that enable novel applications in diagnostics, therapeutics, and materials science. rsc.org

Advanced Computational Design and Predictive Modeling for Tailored Tetrazine Properties

Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of tetrazine derivatives. rsc.org By predicting reactivity and other properties, in silico screening can significantly reduce the time and expense associated with synthetic exploration. nih.gov

Key Computational Approaches:

Predicting IEDDA Reactivity: Density Functional Theory (DFT) is widely used to model the reactivity of tetrazines with dienophiles like TCO. nih.gov Calculating the energies of activation (ΔE‡) has been shown to provide a reliable prediction of reaction rates, offering a more accurate picture than simpler models like Frontier Molecular Orbital (FMO) theory alone. nih.gov For many tetrazines, reactivity correlates linearly with the energy of their LUMO and LUMO+1 orbitals. rsc.org

Distortion-Interaction Analysis: For some substituted tetrazines, such as those with sulfoxide (B87167) and sulfone moieties, FMO theory fails to predict their enhanced reactivity. rsc.org In these cases, more advanced methods like distortion-interaction analysis are required. This model reveals that stabilizing secondary orbital interactions between the tetrazine and the dienophile can lower the activation barrier, explaining the unexpected reactivity. rsc.orgrsc.org

Solvent Effects and In Vivo Performance: Computational models are being refined to account for environmental factors. Including solvent effects, for example through the implicit SMD model, leads to better correlations between calculated barriers and measured rate constants in aqueous systems. nih.gov This is crucial for designing tetrazines that will perform predictably in biological environments.

The table below outlines computational methods and their applications in designing tetrazines.

| Computational Method | Application | Key Insight | References |

| Density Functional Theory (DFT) | Prediction of reaction rates | Activation energies (ΔE‡) correlate well with experimental rate constants. | nih.govnih.gov |

| Frontier Molecular Orbital (FMO) Theory | Qualitative reactivity trends | LUMO+1 energy often correlates with reactivity, but can be misleading. | nih.govrsc.org |

| Distortion-Interaction Analysis | Explaining anomalous reactivity | Identifies secondary orbital interactions that enhance reactivity. | rsc.orgrsc.org |

| Implicit Solvation Models (e.g., SMD) | Predicting reactivity in solution | Improves accuracy of predictions for reactions in aqueous/biological media. | nih.gov |

Future research will likely involve the use of machine learning and AI to build more sophisticated predictive models, enabling the rapid design of tetrazines with precisely tailored reactivity, stability, and solubility for specific applications. acs.org

Expansion of Tetrazine-Based Systems into Emerging Fields of Functional Materials

The unique reactivity of the tetrazine core is being harnessed to create novel functional materials with dynamic and responsive properties. The IEDDA reaction, with its "click" chemistry characteristics, is an ideal tool for polymer synthesis and modification. rsc.org

Emerging Applications in Materials Science:

Degradable and Recyclable Polymers: Tetrazine-based dynamic covalent polymers are being developed as smart materials. nih.gov These polymers can be used as sorbents for environmental remediation, for example, to extract pollutants from water. A key innovation is their degradability; after use, the polymer can be broken down into its constituent monomers by adding a specific trigger, such as an amino acid, allowing for recycling and reducing chemical waste. nih.gov

Functional Hydrogels and Networks: The fast, catalyst-free nature of the tetrazine-IEDDA reaction makes it highly suitable for fabricating crosslinked polymer networks like hydrogels and nanogels. rsc.org These materials have potential applications in drug delivery and tissue engineering.

Surface Modification: Tetrazine chemistry provides a powerful method for modifying surfaces, which can be used to create functionalized arrays or to immobilize biomolecules onto substrates in a site-selective manner. nih.govnih.gov

Metal-Organic Frameworks (MOFs): Tetrazine derivatives are being explored as organic linkers for the construction of MOFs. rsc.org These materials are known for their porosity and potential applications in gas storage and catalysis. Molecular simulations can be used to predict the properties of novel tetrazine-based MOFs. rsc.org

Value-Added Films: In fields like agriculture and food science, there is interest in using tetrazine-based films for packaging and preservation, leveraging their unique chemical properties. tripura.gov.in

The future in this area involves creating increasingly "intelligent" materials that can respond to multiple stimuli, self-heal, or perform complex functions based on the versatile chemistry of the tetrazine ring. nih.gov

Integration of Tetrazine Reactivity with Other Bioorthogonal Chemistries for Multifunctional Systems

To study complex biological systems, researchers often need to perform multiple, distinct labeling or modification events simultaneously. This requires a toolbox of mutually orthogonal reactions. A significant area of future research is the integration of tetrazine-based IEDDA reactions with other bioorthogonal chemistries. wikipedia.org

Strategies for Multifunctional Systems:

Orthogonal Labeling: The tetrazine-TCO ligation has been shown to be bioorthogonal to other key reactions like copper-free click chemistry (azide-cyclooctyne) and oxime formation. wikipedia.org This allows for the independent labeling of different molecular targets within the same biological system. For example, one could label a specific protein with a tetrazine probe and a glycan with an azide (B81097) probe without cross-reactivity.

Sequential Reactions and Cascades: Combining reactions can create sophisticated chemical systems. For instance, a tetrazine ligation could be used to trigger the release of a caged compound, which then participates in a secondary reaction. harvard.edu This approach could be used to activate drugs or probes with high spatiotemporal control. harvard.eduresearchgate.net

Dual-Function Probes: The reactivity of the 1,2,3,5-tetrazine (B1252110) isomer has been found to differ from that of the common 1,2,4,5-tetrazine (B1199680). scripps.edu This suggests the potential for using both isomer classes simultaneously in certain contexts without crossover reactivity, expanding the possibilities for multifunctional systems. scripps.edu

The ultimate goal is to develop a suite of bioorthogonal reactions that can be used in concert to orchestrate complex chemical transformations in living cells and organisms, enabling researchers to probe and manipulate biological processes with unprecedented precision. wikipedia.orgnih.gov

Q & A

Basic Research Questions

What are the most reliable synthetic routes for 3,6-Bis(4-methoxyphenyl)-1,2,4,5-tetrazine, and how can purity be optimized?

The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, 3-(4-methoxyphenyl)-1,2,4,5-tetrazine can be prepared via the reaction of 3-(4-methoxyphenyl)-6-(methylthio)-1,2,4,5-tetrazine, followed by purification via flash column chromatography (20% diethyl ether in pentane), yielding a red solid with 49% efficiency . Key optimization steps include controlling reaction temperatures (e.g., 60–80°C for diazoacetate reactions) and using anhydrous solvents to minimize hydrolysis . Purity is confirmed via H NMR (e.g., δ 10.13 ppm for aromatic protons) and elemental analysis .

Which spectroscopic and analytical methods are critical for characterizing tetrazine derivatives?

Essential techniques include:

- H NMR : To confirm aromatic substitution patterns (e.g., δ 8.61–8.57 ppm for methoxyphenyl protons) .

- Raman/IR spectroscopy : Identifies vibrational modes of the tetrazine ring (e.g., ~1625 cm for C=N stretches) .

- Differential Scanning Calorimetry (DSC) : Assesses thermal stability, with decomposition peaks often observed above 200°C .

- Elemental analysis : Validates stoichiometry (e.g., C, H, N ratios) .

How does the tetrazine core participate in inverse electron demand Diels-Alder (IEDDA) reactions?

The electron-deficient tetrazine ring reacts with strained dienophiles (e.g., trans-cyclooctenes) via IEDDA, forming stable 1,2-diazine products. This reaction is pH- and solvent-sensitive: polar aprotic solvents (e.g., DMSO) enhance reaction rates, while protic solvents (e.g., HO) may hydrolyze intermediates . Kinetic studies show that electron-rich dienophiles (e.g., enamines) react faster than neutral or electron-deficient counterparts .

What factors influence the thermal stability of 3,6-disubstituted tetrazines?

Thermal stability depends on substituent steric and electronic effects. For example, bulky groups (e.g., 1,2-pyrazolyl) increase decomposition temperatures (>200°C), while electron-withdrawing groups (e.g., nitro) reduce stability . DSC and thermogravimetric analysis (TGA) are critical for identifying exothermic decomposition events .

What biological applications are reported for tetrazine derivatives?

Tetrazines exhibit antitumor , antimalarial , and anti-inflammatory activities. For instance, 3-amino-6-aryl-tetrazines show modest antimalarial activity via heme-binding mechanisms, while hexahydro-s-tetrazines inhibit cyclooxygenase enzymes . Bioorthogonal applications (e.g., live-cell imaging) leverage IEDDA reactions for rapid, catalyst-free labeling .

Advanced Research Questions

How can computational methods resolve contradictions in thermal stability data for tetrazine derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict heats of formation (HOF) and bond dissociation energies. For example, 3,6-diazido-1,2,4,5-tetrazine has a HOF of +867 kJ/mol, explaining its instability compared to less substituted analogs . Molecular dynamics simulations can model decomposition pathways, reconciling discrepancies between experimental DSC and theoretical predictions .

What strategies optimize tetrazine-based polymers for photovoltaic applications?

In polymer solar cells (PSCs), steric hindrance engineering improves efficiency. For example, platinum(II) complexation with tetrazine-containing copolymers (e.g., PSFTZ) reduces aggregation, optimizes phase separation, and enhances power-conversion efficiency (PCE) from 13.03% to 16.35% . Key parameters include:

- Molar ratios : 1:1.2 (polymer:Pt complex) for balanced crystallinity.

- Morphology control : Atomic force microscopy (AFM) and grazing-incidence X-ray diffraction (GI-XRD) validate domain sizes (<50 nm) .

How do N-oxide functionalizations enhance tetrazine-based energetic materials?

Introducing 2,4-di-N-oxide groups increases density (1.95–2.10 g/cm) and detonation velocity (9,100–9,500 m/s). For example, 3,6-diamino-1,2,4,5-tetrazine-2,4-dioxide (LAX-112) outperforms RDX in detonation pressure (34.5 GPa vs. 33.7 GPa) due to higher oxygen balance (+12.4%) . Synthesis involves 50% HO in trifluoroacetic acid, avoiding hazardous 90% peroxide .

What methodologies address regioselectivity challenges in tetrazine functionalization?

Regioselective nitration or amination is achieved via:

- Protecting group strategies : 3,5-Dimethylpyrazolyl groups direct substitutions to the 3,6-positions .

- Acid-mediated conditions : HNO/acetic anhydride selectively nitrates 3-amino-6-chloro-tetrazines at the para position .

LC-MS and N NMR track reaction progress .

How can tetrazines be integrated into bioorthogonal probes with minimal cytotoxicity?

3,6-Bis(methylthio)-1,2,4,5-tetrazine reacts with cyclopropenes in physiological conditions (pH 7.4, 37°C) with rate constants >1,000 Ms. Toxicity is mitigated by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.